molecular formula C10H9N3O4 B1488059 3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile CAS No. 1190398-08-3

3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile

Cat. No.: B1488059
CAS No.: 1190398-08-3
M. Wt: 235.2 g/mol
InChI Key: QMKIOCSRXXQCNY-FPLPWBNLSA-N
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Description

3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a hydroxy group, a nitro group, and an acrylonitrile moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile typically involves multiple steps. One common approach is the nitration of 4-hydroxypyridine to produce 4-hydroxy-3-nitropyridine. This intermediate can then be treated with phosphorus pentachloride (PCl5) followed by ethanol to introduce the ethoxy group

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and specific solvents may be employed to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: Research in biology may explore the biological activity of this compound, potentially as a precursor for bioactive molecules or as a tool in biochemical studies.

Medicine: In the field of medicine, 3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile could be investigated for its therapeutic potential. Its unique structure may offer new avenues for drug development.

Industry: Industrially, this compound may find applications in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile exerts its effects depends on its molecular targets and pathways. The presence of the nitro group suggests potential interactions with biological systems, possibly involving redox reactions or binding to specific enzymes or receptors. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

  • 4-Hydroxy-3-nitropyridine

  • 3-Nitro-2,4-pyridinediol

  • 3-Ethoxy-2-(3-nitropyridin-4-yl)acrylonitrile

Uniqueness: 3-Ethoxy-3-hydroxy-2-(3-nitropyridin-4-yl)acrylonitrile stands out due to its combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

This compound's multifaceted nature makes it a subject of ongoing research and potential applications across various scientific disciplines. Further studies will continue to uncover its full potential and utility.

Properties

IUPAC Name

ethyl (2Z)-2-cyano-2-(3-nitro-1H-pyridin-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(14)8(5-11)7-3-4-12-6-9(7)13(15)16/h3-4,6,12H,2H2,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKIOCSRXXQCNY-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C=CNC=C1[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/C=CNC=C1[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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